3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide to Synthesis, Properties, and Applications
3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide to Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4,4,4-trifluorobutyric acid, a fluorinated β-amino acid, has garnered significant attention in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical and biological properties, making it a valuable building block for novel therapeutics.[1][2][] This technical guide provides a comprehensive overview of its synthesis, properties, and biological significance, with a focus on its role as a γ-aminobutyric acid (GABA) analogue.
Physicochemical and Spectroscopic Properties
The introduction of the trifluoromethyl group significantly influences the properties of the parent β-amino acid. A summary of the key physicochemical and spectroscopic data for 3-amino-4,4,4-trifluorobutyric acid is presented below.
Table 1: Physicochemical Properties of 3-Amino-4,4,4-trifluorobutyric Acid
| Property | Value | Source |
| Molecular Formula | C₄H₆F₃NO₂ | [4][5] |
| Molecular Weight | 157.09 g/mol | [4][5] |
| CAS Number | 584-20-3 | [4][5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 185-190 °C | [7] |
| Purity | ≥97% | [5][6] |
| InChI Key | XRXQOEWWPPJVII-UHFFFAOYSA-N | [6] |
| SMILES | C(C(C(F)(F)F)N)C(=O)O | [8] |
Table 2: Spectroscopic Data of 3-Amino-4,4,4-trifluorobutyric Acid
| Spectroscopy | Data | Source |
| ¹H NMR | Data available upon request from suppliers. | [9] |
| ¹³C NMR | Data available upon request from suppliers. | [9] |
| ¹⁹F NMR | Data available upon request from suppliers. | [9] |
| Infrared (IR) | Data available upon request from suppliers. | [9] |
| Mass Spectrometry (MS) | Data available upon request from suppliers. | [9] |
Synthesis of 3-Amino-4,4,4-trifluorobutyric Acid
The synthesis of fluorinated β-amino acids like 3-amino-4,4,4-trifluorobutyric acid can be approached through various strategies, including the fluorination of appropriate precursors or the use of fluorinated building blocks.[10] Enantioselective methods are of particular importance for pharmaceutical applications.
Asymmetric Synthesis via Biomimetic Transamination
An operationally convenient asymmetric synthesis has been developed for both (S)- and (R)-enantiomers of 3-amino-4,4,4-trifluorobutanoic acid.[11] This method utilizes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction.
A detailed experimental protocol for a similar asymmetric synthesis of a related fluorinated amino acid is described in the literature, which can be adapted for the synthesis of 3-amino-4,4,4-trifluorobutyric acid.[12] A general workflow for such a synthesis is outlined below.
A key method involves the alkylation of a chiral nickel (II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane.[13] The resulting complex is then disassembled to yield the desired amino acid.
-
Alkylation of the Ni(II) Complex:
-
To a solution of the chiral Ni(II)-glycine complex in DMF, add 1,1,1-trifluoro-2-iodoethane and a base (e.g., KOH in methanol) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for a specified period.
-
Precipitate the product by adding water.
-
Filter and wash the solid to obtain the alkylated Ni(II) complex.[12]
-
-
Disassembly of the Complex and Fmoc Protection:
-
Treat the alkylated complex with HCl in a solvent like DME at an elevated temperature.
-
Cool the reaction mixture and add water to precipitate the chiral auxiliary.
-
Filter the mixture and collect the filtrate containing the crude amino acid.
-
To the filtrate, add a base (e.g., sodium bicarbonate) and Fmoc-OSu in a solvent like acetone.
-
Stir the reaction mixture to allow for the formation of the Fmoc-protected amino acid.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.[12]
-
-
Purification:
-
Purify the Fmoc-protected amino acid by column chromatography.
-
The Fmoc protecting group can be removed under standard conditions if the free amino acid is desired.
-
Biological Activity and Applications in Drug Development
The trifluoromethyl group is a bioisostere for other chemical groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[14] Fluorinated amino acids are, therefore, of significant interest in the design of peptides and small molecule drugs.[2][]
Role as a GABA Analogue
3-Amino-4,4,4-trifluorobutyric acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[15] As such, it has the potential to modulate GABAergic neurotransmission by interacting with GABA receptors.
GABA exerts its effects by binding to ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[15] The general signaling pathway for GABA-A and GABA-B receptors is depicted below.
While 3-amino-4,4,4-trifluorobutyric acid is a structural analogue of GABA, its functional activity at GABA receptors requires experimental validation. Some fluorinated GABA analogues have been shown to act as GABA receptor agonists, while others may have more complex modulatory roles.[16][17] The trifluoromethyl group can influence the binding affinity and efficacy at different GABA receptor subtypes.
Potential Therapeutic Applications
The unique properties conferred by the trifluoromethyl group make 3-amino-4,4,4-trifluorobutyric acid a promising scaffold for the development of drugs targeting the GABAergic system. Potential therapeutic areas include:
-
Epilepsy: By enhancing inhibitory neurotransmission.
-
Anxiety Disorders: Through modulation of GABA-A receptors.
-
Neuropathic Pain: By influencing GABAergic signaling in pain pathways.
-
Spasticity: Via action on GABA-B receptors.
Further research is needed to fully elucidate the pharmacological profile of 3-amino-4,4,4-trifluorobutyric acid and its derivatives and to validate their therapeutic potential.
Conclusion
3-Amino-4,4,4-trifluorobutyric acid is a valuable fluorinated building block with significant potential in drug discovery and development. Its synthesis, particularly through asymmetric methods, provides access to enantiomerically pure forms crucial for pharmaceutical applications. As a GABA analogue, it offers a promising starting point for the design of novel modulators of the GABAergic system. The comprehensive data and protocols presented in this guide are intended to support researchers in their efforts to explore the full potential of this intriguing molecule.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 3-Amino-4,4,4-trifluorobutyric acid, 97% | Fisher Scientific [fishersci.ca]
- 6. 3-Amino-4,4,4-trifluorobutyric acid | 584-20-3 [sigmaaldrich.com]
- 7. 584-20-3 Cas No. | 3-Amino-4,4,4-trifluorobutyric acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. 3-Amino-4,4,4-trifluorobutyric acid | C4H6F3NO2 | CID 342970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
